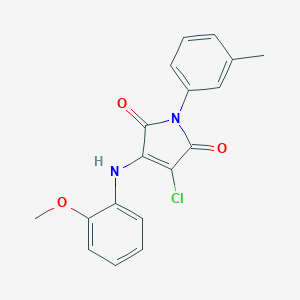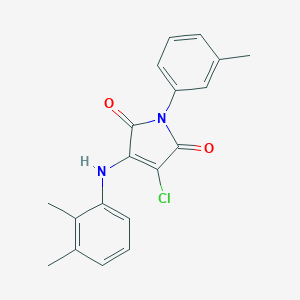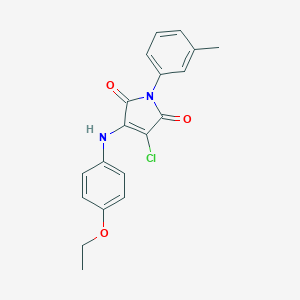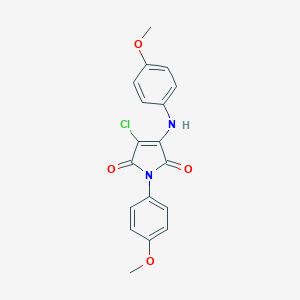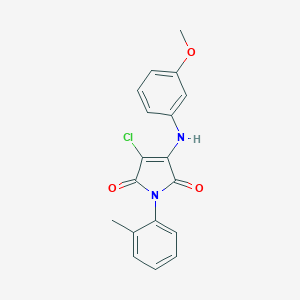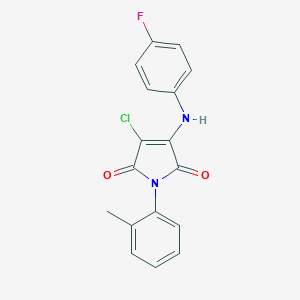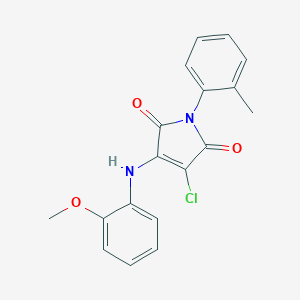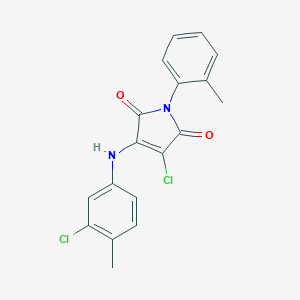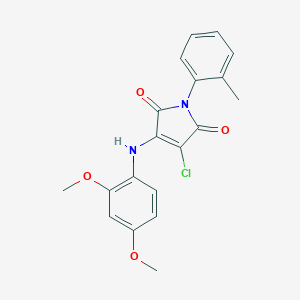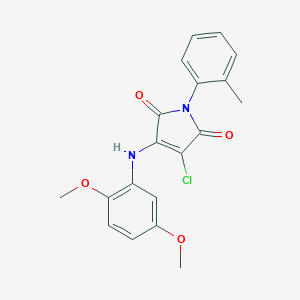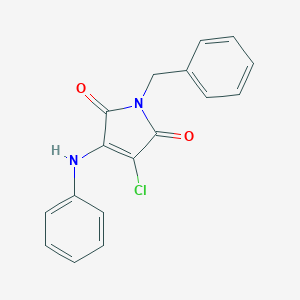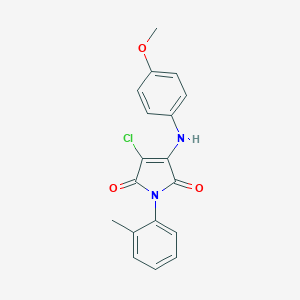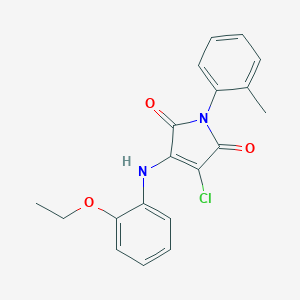![molecular formula C16H20N6O2 B380289 ETHYL 7-[4-(DIMETHYLAMINO)PHENYL]-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B380289.png)
ETHYL 7-[4-(DIMETHYLAMINO)PHENYL]-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 7-[4-(DIMETHYLAMINO)PHENYL]-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a compound belonging to the dihydrotetrazolopyrimidine derivative family. These compounds are known for their diverse pharmacological activities, including antituberculosis, anticonvulsant, and antidepressant properties . The unique structure of this compound, featuring a tetrazolo[1,5-a]pyrimidine core, makes it a subject of interest in both organic synthesis and medicinal chemistry .
Méthodes De Préparation
The synthesis of ethyl 7-[4-(dimethylamino)phenyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate can be achieved through a Biginelli reaction. This reaction involves the condensation of 4-dimethylaminobenzaldehyde, ethyl acetoacetate, and 5-aminotetrazole in the presence of p-toluenesulfonic acid as a catalyst in ethanol under reflux conditions . The reaction typically proceeds under acidic conditions, and the product is isolated and purified using standard techniques such as recrystallization .
Analyse Des Réactions Chimiques
ETHYL 7-[4-(DIMETHYLAMINO)PHENYL]-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohol derivatives .
Applications De Recherche Scientifique
ETHYL 7-[4-(DIMETHYLAMINO)PHENYL]-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s pharmacological properties make it a candidate for studying various biological processes and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of ethyl 7-[4-(dimethylamino)phenyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit human neutrophil elastase, block sodium channels, and exhibit antioxidant properties . These actions are mediated through its interaction with various enzymes and receptors, leading to the modulation of cellular processes and physiological responses .
Comparaison Avec Des Composés Similaires
ETHYL 7-[4-(DIMETHYLAMINO)PHENYL]-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE can be compared with other similar compounds, such as:
Ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate: This compound has a morpholinophenyl group instead of a dimethylaminophenyl group, leading to different pharmacological activities.
Ethyl 7-ethyl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate: This compound features an ethyl group at the 7-position, which may alter its chemical reactivity and biological properties.
The uniqueness of ethyl 7-[4-(dimethylamino)phenyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate lies in its specific structural features and the resulting pharmacological activities, making it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C16H20N6O2 |
|---|---|
Poids moléculaire |
328.37g/mol |
Nom IUPAC |
ethyl 7-[4-(dimethylamino)phenyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C16H20N6O2/c1-5-24-15(23)13-10(2)17-16-18-19-20-22(16)14(13)11-6-8-12(9-7-11)21(3)4/h6-9,14H,5H2,1-4H3,(H,17,18,20) |
Clé InChI |
VLVGXOFAZVUGQS-UHFFFAOYSA-N |
SMILES isomérique |
CCOC(=O)C1=C(N=C2N=NNN2C1C3=CC=C(C=C3)N(C)C)C |
SMILES |
CCOC(=O)C1=C(NC2=NN=NN2C1C3=CC=C(C=C3)N(C)C)C |
SMILES canonique |
CCOC(=O)C1=C(NC2=NN=NN2C1C3=CC=C(C=C3)N(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


